An In-Depth Technical Guide to 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Significance of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse functionalization and interaction with various biological targets. Derivatives of this scaffold have shown promise as antibacterial, anti-inflammatory, and anticancer agents, among other therapeutic applications.[1]
This guide focuses on a specific, highly functionalized derivative: 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine . The presence of three halogen atoms on the core structure makes this compound a particularly valuable and versatile building block in synthetic chemistry. The differential reactivity of the chloro and bromo substituents offers chemists the ability to perform selective, site-specific modifications, such as cross-coupling and nucleophilic substitution reactions. This strategic functionalization is paramount in the construction of complex molecules, particularly in the burgeoning field of targeted protein degradation. One supplier has categorized this molecule as a "Protein Degrader Building Block," highlighting its potential in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The modular nature of PROTACs necessitates a toolbox of well-defined, reactive building blocks, and 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine is positioned as a key component in this toolbox.[4]
This technical guide provides a comprehensive overview of the chemical properties of 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine, including its synthesis, characterization, predicted reactivity, and potential applications, with the aim of enabling its effective use in research and drug development.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug discovery.
| Property | Value | Source |
| CAS Number | 1255097-94-9 | [2][5] |
| Molecular Formula | C₆H₂Br₂ClN₃ | [2][5] |
| Molecular Weight | 311.36 g/mol | [2][5] |
| IUPAC Name | 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine | |
| SMILES | ClC1=CN=C2N1C=C(Br)N=C2Br | [5] |
| Physical Form | Solid | [6] |
| Melting Point | Data not available. The precursor, 6,8-dibromoimidazo[1,2-a]pyrazine, has a melting point of 165.0-169.0 °C. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. The precursor is slightly soluble in water. | |
| Storage | Store in a dry, sealed place at room temperature.[7] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key piece of data for confirming the structure. A patent describing the synthesis of this compound reports the following ¹H NMR data (400 MHz, DMSO-d₆): δ 8.78 (s, 1H), 8.19 (s, 1H). The two singlets correspond to the two protons on the imidazo[1,2-a]pyrazine ring system.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be the definitive method to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. While specific data for this compound is not published, the analysis of related structures is a standard characterization technique.[8]
Synthesis of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine
The synthesis of 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine is achieved through the electrophilic chlorination of its precursor, 6,8-dibromoimidazo[1,2-a]pyrazine. The imidazole ring of the imidazo[1,2-a]pyrazine system is electron-rich and therefore susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the typical site of electrophilic substitution.
The following protocol is adapted from the experimental section of patent WO2011075646A1.
Experimental Protocol: Synthesis of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine
Step 1: Synthesis of the Precursor, 6,8-Dibromoimidazo[1,2-a]pyrazine
While the patent details the chlorination step, the synthesis of the dibrominated precursor is also a critical first step. This is typically achieved by the condensation of a di-substituted aminopyrazine with a halo-acetaldehyde, followed by bromination, or by direct bromination of the imidazo[1,2-a]pyrazine core.
Step 2: Chlorination of 6,8-Dibromoimidazo[1,2-a]pyrazine
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Reagents and Materials:
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6,8-dibromoimidazo[1,2-a]pyrazine
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N-Chlorosuccinimide (NCS)
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Acetonitrile (ACN)
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Stir bar and appropriate glassware
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Heating mantle or oil bath
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Rotary evaporator
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Purification apparatus (e.g., flash chromatography system)
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Procedure:
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To a solution of 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 equivalent) in acetonitrile, add N-chlorosuccinimide (1.1 equivalents).
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Heat the reaction mixture to 60 °C.
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Stir the reaction at 60 °C for 2 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
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Purify the resulting residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine.
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Self-Validation and Causality:
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The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is due to its mild and selective nature for electrophilic chlorination of electron-rich heterocycles.
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Acetonitrile is a suitable polar aprotic solvent that dissolves the starting materials and facilitates the reaction.
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Heating the reaction to 60 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition.
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The use of a slight excess of NCS (1.1 equivalents) ensures the complete consumption of the starting material.
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Purification by column chromatography is essential to remove the succinimide byproduct and any unreacted starting material, yielding the pure product.
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Caption: Synthetic workflow for the preparation of 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine.
Predicted Chemical Reactivity
The three halogen atoms on the 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine ring system are key to its utility as a synthetic building block. The different halogens (bromine and chlorine) and their positions on the bicyclic system allow for selective and orthogonal chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituents at the C6 and C8 positions are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide.[7] It is anticipated that the C-Br bonds at positions 6 and 8 will be more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at position 3. This differential reactivity allows for selective coupling at the brominated positions while leaving the chloro group intact for subsequent transformations. By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), it may be possible to achieve selective mono- or di-arylation/alkenylation at the C6 and C8 positions.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the C3 position, being on the electron-rich imidazole part of the ring system, is generally less reactive towards nucleophilic aromatic substitution. However, the pyrazine ring is electron-deficient, which can activate adjacent positions to nucleophilic attack. The chloro and bromo substituents on the pyrazine ring (C6 and C8) would be susceptible to SNAr reactions with strong nucleophiles, such as amines, thiols, and alkoxides. The relative reactivity of the C6-Br, C8-Br, and C3-Cl bonds in SNAr reactions would depend on the specific nucleophile and reaction conditions. For substitutions on electron-deficient heterocyclic systems like pyrazine, these reactions are often feasible.[2]
Electrophilic Aromatic Substitution
Further electrophilic substitution on the 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine ring is unlikely to be a favorable reaction. The presence of three electron-withdrawing halogen atoms deactivates the ring system towards electrophilic attack.
Caption: Predicted reactivity pathways for 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine.
Applications in Drug Discovery and Development
The primary utility of 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Building Block for Targeted Protein Degraders (PROTACs)
As previously mentioned, this compound is marketed as a "Protein Degrader Building Block".[2] PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ligase, and a linker connecting the two.[3] The tri-halogenated nature of 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine allows for its elaboration into either the target protein ligand, the E3 ligase ligand, or the linker itself, with multiple attachment points for diversification.
For instance, one of the bromo groups could be used as an attachment point for a linker, while the other bromo and the chloro group could be functionalized to create a novel ligand for a protein of interest. This modular approach is central to the development of PROTAC libraries for screening against various disease targets.
Scaffold for Kinase Inhibitors and Other Biologically Active Molecules
The imidazo[1,2-a]pyrazine scaffold is present in a number of kinase inhibitors and other biologically active compounds. The ability to selectively functionalize the 6, 8, and 3 positions of this building block allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds. By using sequential cross-coupling and nucleophilic substitution reactions, researchers can rapidly generate a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its key chemical properties, including the presence of three differentially reactive halogen atoms, make it an ideal starting material for the construction of complex molecular architectures. While a complete experimental characterization dataset is not yet publicly available, the known synthetic route and the predictable reactivity of the imidazo[1,2-a]pyrazine core provide a solid foundation for its use in the laboratory. As the field of targeted protein degradation continues to expand, the demand for such well-defined and reactive chemical tools is expected to grow, positioning 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine as a valuable asset for medicinal chemists.
References
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Tsi Journals. Available at: [Link]
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PubChem. 6,8-Dibromoimidazo[1,2-a]pyrazine. National Center for Biotechnology Information. Available at: [Link]
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MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]
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Royal Society of Chemistry. Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Available at: [Link]
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Wikipedia. Pyrazine. Available at: [Link]
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CP Lab Safety. 6, 8-dibromo-3-chloroimidazo[1, 2-a]pyrazine, min 97%, 1 gram. Available at: [Link]
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National Institutes of Health. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Available at: [Link]
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